
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is a complex organic compound that features a fluorophenoxy group, an oxadiazole ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenoxy group and the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of fluorinated compounds.
Aplicaciones Científicas De Investigación
2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole ring may contribute to its stability and reactivity. The amine group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated oxadiazoles and amines, such as:
- 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-ethylethan-1-amine
- 2-(5-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
Uniqueness
What sets 2-(5-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenoxy group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H14FN3O2 |
|---|---|
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C12H14FN3O2/c1-14-7-6-11-15-12(18-16-11)8-17-10-5-3-2-4-9(10)13/h2-5,14H,6-8H2,1H3 |
Clave InChI |
QSMDQWNPTTUVSM-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=NOC(=N1)COC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
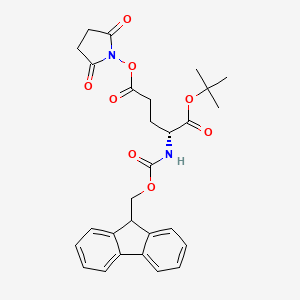
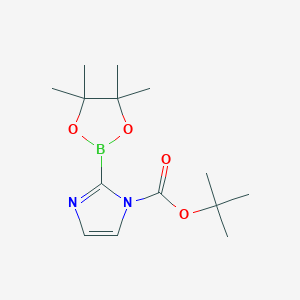
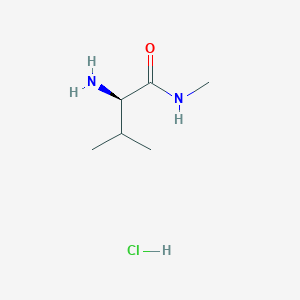
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
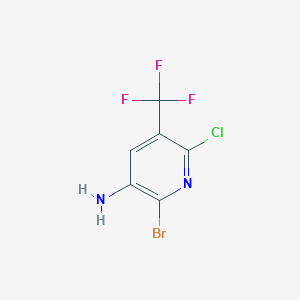
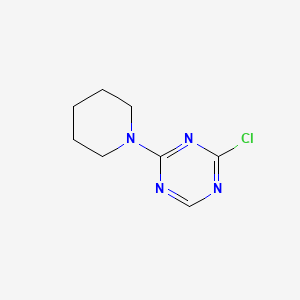
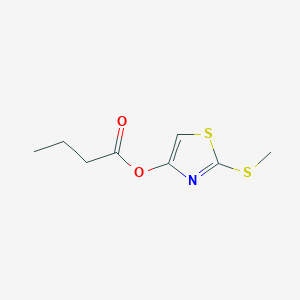
![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)

![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
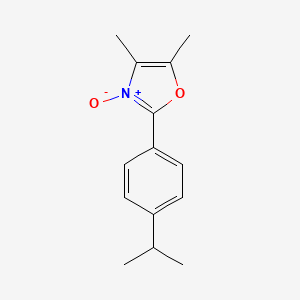
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
